![molecular formula C14H10N4O4 B11636240 2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B11636240.png)

2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

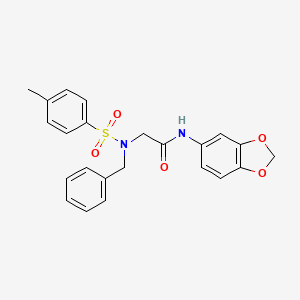

La 2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}quinazolin-4(3H)-one est un composé hétérocyclique qui combine un noyau quinazolinone avec une partie nitrofurane. Ce composé est intéressant en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}quinazolin-4(3H)-one implique généralement la condensation de la 2-méthyl-3-aminoquinazolin-4(3H)-one avec le 5-nitrofurane-2-carbaldéhyde. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et d'une quantité catalytique d'acide ou de base pour faciliter la réaction de condensation .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur, afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La 2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment:

Oxydation: La partie nitrofurane peut être oxydée pour former les dérivés nitro correspondants.

Réduction: Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle nitrofurane.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.

Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits

Oxydation: Dérivés nitro du composé.

Réduction: Dérivés amino.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie: Comme élément de base pour la synthèse de molécules plus complexes.

Biologie: Investigated for its antimicrobial properties against various bacterial strains.

Industrie: Utilisation possible dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action exact de la 2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}quinazolin-4(3H)-one n'est pas entièrement compris. On pense qu'il exerce ses effets en interagissant avec des enzymes et des protéines clés au sein des cellules microbiennes et cancéreuses. La partie nitrofurane est connue pour interférer avec les systèmes enzymatiques bactériens, tandis que le noyau quinazolinone peut inhiber des voies de signalisation spécifiques impliquées dans la croissance et la survie cellulaires .

Applications De Recherche Scientifique

2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial strains.

Medicine: Investigated for its potential anticancer activity, particularly in inhibiting tumor growth.

Mécanisme D'action

The mechanism of action of 2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative damage is believed to be the primary mechanism behind its antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Composés similaires

2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}thiazolidin-4-one: Structure similaire mais avec un cycle thiazolidinone au lieu d'un cycle quinazolinone.

2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}benzothiazole: Contient un cycle benzothiazole au lieu d'un cycle quinazolinone.

Unicité

La 2-méthyl-3-{[(E)-(5-nitrofurane-2-yl)méthylidène]amino}quinazolin-4(3H)-one est unique en raison de la combinaison des parties quinazolinone et nitrofurane, qui peut conférer des activités biologiques distinctes par rapport aux composés similaires. Son action potentielle double en tant qu'agent antimicrobien et anticancéreux en fait un composé d'intérêt majeur pour des recherches et des développements supplémentaires .

Propriétés

Formule moléculaire |

C14H10N4O4 |

|---|---|

Poids moléculaire |

298.25 g/mol |

Nom IUPAC |

2-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinazolin-4-one |

InChI |

InChI=1S/C14H10N4O4/c1-9-16-12-5-3-2-4-11(12)14(19)17(9)15-8-10-6-7-13(22-10)18(20)21/h2-8H,1H3/b15-8+ |

Clé InChI |

OYSNDVMJHSZSPR-OVCLIPMQSA-N |

SMILES isomérique |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)[N+](=O)[O-] |

SMILES canonique |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)

![butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11636196.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11636206.png)

![3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636216.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11636222.png)

![4-(5-{(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11636237.png)

![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636243.png)